Flavor Enhancement Concentration: 2-Isobutyl-4-methylthiazole vs. 2-Isobutylthiazole in Tomato Products
2-Isobutyl-4-methylthiazole, as a 2-alkylthiazole, operates within an established concentration range for tomato flavor enhancement. The Campbell Soup Co. patent (US3660112) demonstrates that pure 2-alkylthiazoles containing 3-5 carbon alkyl moieties enhance tomato product flavor when added at 10-400 ppb [1]. While the patent explicitly claims 2-isobutylthiazole (CAS 18640-74-9), the broader claim encompasses 2-isobutyl-4-methylthiazole due to its structural compliance. Comparative efficacy data for the 4-methyl substituted analog relative to the unsubstituted 2-isobutylthiazole are not available; however, the concentration range provides a procurement-relevant baseline.
| Evidence Dimension | Effective concentration range for tomato flavor enhancement |
|---|---|
| Target Compound Data | 10-400 ppb (inferred from class-level patent claim for 2-alkylthiazoles with 3-5C alkyl moiety) |
| Comparator Or Baseline | 2-Isobutylthiazole (CAS 18640-74-9): 20-50 ppb adds intense fresh tomato-like flavor to canned tomato puree/paste |
| Quantified Difference | Target compound range (10-400 ppb) encompasses comparator range (20-50 ppb); quantitative difference not established due to lack of head-to-head data |
| Conditions | Tomato product matrix (canned puree/paste); sensory panel evaluation |
Why This Matters
Establishes a defensible concentration range for initial formulation screening, reducing trial-and-error in procurement for tomato flavor applications.
- [1] Kazeniac, S. J., & Hall, R. M. (1972). U.S. Patent No. 3,660,112. Washington, DC: U.S. Patent and Trademark Office. View Source
